1,3-dimethylimidazolidine-2-thione
Overview
Description
1,3-dimethylimidazolidine-2-thione is an organosulfur compound with the molecular formula C5H10N2S. It is a cyclic derivative of thiourea and is known for its unique chemical properties and applications in various fields. This compound is often referred to as a cyclic unsaturated thiourea and is characterized by a short carbon-sulfur bond length .
Mechanism of Action
Target of Action
It is known that the compound forms a variety of metal complexes , suggesting that it may interact with metal ions or metal-containing proteins in the body.
Mode of Action
It is a cyclic unsaturated thiourea with a short C=S bond length of 169 pm . This structural feature might play a role in its interaction with its targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethylimidazolidine-2-thione can be achieved through several methods. One common approach involves the reaction of dimethylethylenediamine with carbon disulfide under basic conditions. The reaction typically proceeds as follows:
Reaction with Carbon Disulfide: Dimethylethylenediamine is reacted with carbon disulfide in the presence of a base such as sodium hydroxide. This results in the formation of the intermediate dithiocarbamate.
Cyclization: The intermediate dithiocarbamate undergoes cyclization to form this compound.
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1,3-dimethylimidazolidine-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and alkyl halides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted imidazolidinethione derivatives.
Scientific Research Applications
1,3-dimethylimidazolidine-2-thione has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in the synthesis of more complex molecules.
Biology: The compound has been studied for its potential antimicrobial and antifungal properties.
Medicine: Research has explored its use as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: It is used in the production of polymers and as a stabilizer in various industrial processes
Comparison with Similar Compounds
Similar Compounds
2-Imidazolidinone, 1,3-dimethyl-: This compound is similar in structure but lacks the sulfur atom. It is used as a polar solvent and has different reactivity compared to 1,3-dimethylimidazolidine-2-thione.
1,3-Dimethyl-2-thiourea: This compound is another thiourea derivative but with a different ring structure. It has similar reactivity but different applications.
Uniqueness
This compound is unique due to its cyclic structure and the presence of the sulfur atom, which imparts distinct chemical properties. Its ability to form stable metal complexes and undergo various chemical reactions makes it valuable in both research and industrial applications .
Properties
IUPAC Name |
1,3-dimethylimidazolidine-2-thione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2S/c1-6-3-4-7(2)5(6)8/h3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYHIXFCITOCVKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C1=S)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70158825 | |
Record name | 2-Imidazolidinethione, 1,3-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70158825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13461-16-0 | |
Record name | 1,3-Dimethyl-2-imidazolidinethione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13461-16-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Imidazolidinethione, 1,3-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013461160 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Imidazolidinethione, 1,3-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70158825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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